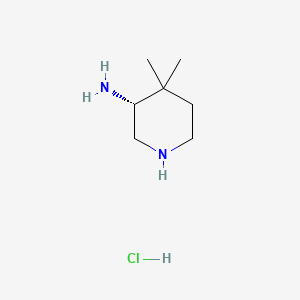![molecular formula C11H16FN5 B11759215 [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11759215.png)
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-etil-5-fluoro-1H-pirazol-4-il)metil][(1-metil-1H-pirazol-3-il)metil]amina es un compuesto heterocíclico que presenta dos anillos de pirazol. Los pirazoles son conocidos por sus diversas actividades biológicas y se encuentran comúnmente en varios productos farmacéuticos y agroquímicos. La estructura única de este compuesto, que incluye sustituyentes etilo y flúor, lo convierte en un tema interesante para la investigación química y biológica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [(1-etil-5-fluoro-1H-pirazol-4-il)metil][(1-metil-1H-pirazol-3-il)metil]amina generalmente implica la reacción de los derivados de pirazol apropiados. Un método común incluye la alquilación de 1-etil-5-fluoro-1H-pirazol con 1-metil-1H-pirazol-3-carbaldehído en condiciones básicas. La reacción generalmente se lleva a cabo en un solvente polar como el dimetilsulfóxido (DMSO) o el tetrahidrofurano (THF) a temperaturas elevadas .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar técnicas de síntesis de flujo continuo para garantizar un alto rendimiento y pureza. Los catalizadores como el paladio o el cobre pueden utilizarse para facilitar la reacción, y el proceso a menudo se optimiza para la producción a gran escala ajustando parámetros como la temperatura, la presión y el tiempo de reacción .
Análisis De Reacciones Químicas
Tipos de reacciones
[(1-etil-5-fluoro-1H-pirazol-4-il)metil][(1-metil-1H-pirazol-3-il)metil]amina puede someterse a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: La reducción se puede lograr utilizando reactivos como el hidruro de aluminio y litio.
Sustitución: La halogenación y la nitración son reacciones de sustitución comunes para este compuesto.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Halogenación usando cloro o bromo en presencia de un catalizador.
Productos principales
Oxidación: Produce los ácidos carboxílicos de pirazol correspondientes.
Reducción: Produce los derivados de amina reducidos.
Sustitución: Forma derivados de pirazol halogenados o nitrados.
Aplicaciones Científicas De Investigación
[(1-etil-5-fluoro-1H-pirazol-4-il)metil][(1-metil-1H-pirazol-3-il)metil]amina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático.
Medicina: Explorado por sus propiedades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos agroquímicos y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de [(1-etil-5-fluoro-1H-pirazol-4-il)metil][(1-metil-1H-pirazol-3-il)metil]amina implica su interacción con dianas moleculares específicas. Se cree que inhibe ciertas enzimas al unirse a sus sitios activos, bloqueando así su actividad. Esta inhibición puede interrumpir varias vías biológicas, lo que lleva a sus efectos biológicos observados .
Comparación Con Compuestos Similares
Compuestos similares
- 1-etil-3-metil-1H-pirazol
- 5-fluoro-1H-pirazol
- 1-metil-1H-pirazol-3-carbaldehído
Singularidad
[(1-etil-5-fluoro-1H-pirazol-4-il)metil][(1-metil-1H-pirazol-3-il)metil]amina destaca por su estructura dual de pirazol con sustituyentes etilo y flúor. Esta combinación única mejora su reactividad química y su actividad biológica, convirtiéndola en un compuesto valioso para la investigación y las aplicaciones industriales .
Propiedades
Fórmula molecular |
C11H16FN5 |
|---|---|
Peso molecular |
237.28 g/mol |
Nombre IUPAC |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C11H16FN5/c1-3-17-11(12)9(7-14-17)6-13-8-10-4-5-16(2)15-10/h4-5,7,13H,3,6,8H2,1-2H3 |
Clave InChI |
OEHWVTLWEDDUIX-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C=N1)CNCC2=NN(C=C2)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Iodo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B11759140.png)
![3,7-dinitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11759148.png)


![2-Amino-3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}propanoic acid](/img/structure/B11759157.png)
![7-Chloro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11759164.png)


![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11759171.png)
![6-Oxa-2-azaspiro[3.6]decane](/img/structure/B11759177.png)

![7-{[(tert-butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole](/img/structure/B11759187.png)


